molecular formula C8H7NO B095545 1H-Indol-2-ol CAS No. 16990-73-1

1H-Indol-2-ol

Cat. No.: B095545
CAS No.: 16990-73-1
M. Wt: 133.15 g/mol
InChI Key: JHFAEUICJHBVHB-UHFFFAOYSA-N
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Description

1H-Indol-2-ol, also known as 2-hydroxyindole, is a heterocyclic organic compound that features an indole ring structure with a hydroxyl group attached to the second carbon atom. This compound is a white to pale yellow crystalline solid and is known for its unique chemical properties and biological activities. Indole derivatives, including this compound, are significant in various fields such as medicinal chemistry, organic synthesis, and material science due to their diverse biological activities and structural versatility .

Mechanism of Action

Target of Action

1H-Indol-2-ol, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is known to target interleukin-2 , a cytokine that plays a crucial role in the immune response. Additionally, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death and are often overexpressed in cancer cells .

Mode of Action

The interaction of this compound with its targets leads to various changes at the molecular level. For instance, when it binds to interleukin-2, it can modulate the immune response . When it inhibits Bcl-2 and Mcl-1 proteins, it can induce apoptosis, or programmed cell death, in cancer cells .

Biochemical Pathways

this compound is part of the broader class of indole derivatives, which are involved in a variety of biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It is known that this compound is a metabolite formed in the liver after disulfiram treatment .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its ability to interact with multiple targets. For instance, its ability to induce sleep in humans is one of the known effects . Its potential antiviral, anti-inflammatory, and anticancer activities also suggest a wide range of cellular effects .

Biochemical Analysis

Biochemical Properties

2-Hydroxyindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bioconversion of indoles from tryptophan, an essential amino acid . The bacterial bioconversion of indole initiates by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole .

Cellular Effects

2-Hydroxyindole has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyindole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia has the capacity to produce indoxyl from indole .

Temporal Effects in Laboratory Settings

The effects of 2-Hydroxyindole change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Hydroxyindole vary with different dosages in animal models. For instance, it has been observed that plasma or CSF tryptophan concentrations increase in experimental animal models of liver impairment .

Metabolic Pathways

2-Hydroxyindole is involved in several metabolic pathways. For instance, it is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .

Subcellular Localization

A flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia, which can produce indoxyl from indole, is localized in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indol-2-ol can be synthesized through several methods. One common approach involves the cyclization of ortho-nitrophenylacetonitrile followed by reduction and hydrolysis. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles, which can then be hydroxylated to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The Fischer indole synthesis is particularly favored due to its efficiency and scalability. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indol-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Indole derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the second position, which significantly influences its chemical reactivity and biological activity. This structural feature allows for specific interactions and reactions that are not possible with other indole derivatives .

Properties

IUPAC Name

1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFAEUICJHBVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937712
Record name 1H-Indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16990-73-1
Record name 1H-Indol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16990-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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